A Comprehensive Technical Guide to the Physical Properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol
A Comprehensive Technical Guide to the Physical Properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol
Introduction: A Key Intermediate in Lipid Synthesis
1-Linoleoyl-2,3-isopropylidene-rac-glycerol (CAS No. 127592-95-4) is a protected monoglyceride of significant interest to researchers in lipid chemistry, drug delivery, and materials science.[1] It serves as a crucial synthetic intermediate, primarily in the regioselective synthesis of more complex glycerolipids such as di- and triglycerides with defined fatty acid composition. The isopropylidene protecting group on the C2 and C3 positions of the glycerol backbone allows for selective acylation at the C1 position, in this case with linoleic acid, an essential omega-6 fatty acid.[1]
This technical guide provides an in-depth overview of the known and predicted physical properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics for its effective use in synthesis, formulation, and analysis. The racemic nature of the glycerol backbone is a key feature, indicating a 1:1 mixture of the (R)- and (S)-enantiomers, which results in a lack of optical activity.
Core Physicochemical Properties
The fundamental physical and chemical properties of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to a lack of extensive published experimental data for this specific molecule.
| Property | Value | Source(s) |
| IUPAC Name | ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl) (9Z,12Z)-octadeca-9,12-dienoate | N/A |
| CAS Number | 127592-95-4 | [1] |
| Molecular Formula | C₂₄H₄₂O₄ | [1] |
| Molecular Weight | 394.59 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | [2] |
| Boiling Point | 485.0 ± 40.0 °C (Predicted at 760 mmHg) | [2] |
| Melting Point | 14-15 °C | [3] |
| Density | 0.981 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [2] |
| LogP | 6.273 (Estimated) | [2] |
| Stability | Light and temperature sensitive. | [2] |
Spectroscopic and Chromatographic Profile
A comprehensive understanding of a molecule's spectroscopic and chromatographic behavior is essential for its identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Chemical Shifts (CDCl₃):
-
δ 5.25-5.45 (m, 4H): Olefinic protons (-CH=CH-) of the linoleoyl chain.
-
δ 4.25-4.35 (m, 1H): Glycerol backbone proton (-OCH-).
-
δ 4.00-4.20 (m, 2H): Glycerol backbone protons (-CH₂-O-Acyl).
-
δ 3.65-3.80 (m, 2H): Glycerol backbone protons (-CH₂-O-isopropylidene).
-
δ 2.77 (t, 2H): Bis-allylic protons (=CH-CH₂-CH=) of the linoleoyl chain.
-
δ 2.30 (t, 2H): α-Methylene protons (-CH₂-COO-) of the linoleoyl chain.
-
δ 2.05 (q, 4H): Allylic protons (-CH₂-CH=) of the linoleoyl chain.
-
δ 1.60 (p, 2H): β-Methylene protons (-CH₂-CH₂-COO-) of the linoleoyl chain.
-
δ 1.25-1.45 (m, ~16H): Methylene protons of the linoleoyl chain and isopropylidene methyl protons.
-
δ 0.88 (t, 3H): Terminal methyl protons (-CH₃) of the linoleoyl chain.
Predicted ¹³C NMR Chemical Shifts (CDCl₃):
-
δ 173.5: Ester carbonyl carbon (-COO-).
-
δ 127-131: Olefinic carbons (-CH=CH-).
-
δ 109.5: Isopropylidene quaternary carbon (-O-C(CH₃)₂-O-).
-
δ 74.5: Glycerol backbone methine carbon (-OCH-).
-
δ 66.5: Glycerol backbone methylene carbon (-CH₂-O-isopropylidene).
-
δ 65.0: Glycerol backbone methylene carbon (-CH₂-O-Acyl).
-
δ 25-35: Methylene and methyl carbons of the linoleoyl chain and isopropylidene methyl carbons.
-
δ 14.1: Terminal methyl carbon (-CH₃) of the linoleoyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Linoleoyl-2,3-isopropylidene-rac-glycerol, the expected molecular ion peak [M+H]⁺ would be at m/z 395.31. Key fragmentation patterns would likely involve the loss of the linoleoyl chain and fragmentation of the isopropylidene-glycerol moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
-
~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching vibrations of the alkyl chains.
-
~1740 cm⁻¹: C=O stretching vibration of the ester group.
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.
-
~1240 cm⁻¹ and ~1050 cm⁻¹: C-O stretching vibrations of the ester and ether linkages of the isopropylidene group.
Experimental Protocols for Characterization
The following protocols are generalized methods that can be adapted for the characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
Rationale: TLC is a rapid and effective method to assess the purity of the synthesized compound and to monitor the progress of purification. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica gel) and the mobile phase.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 8:2 or 9:1 v/v, requires optimization)
-
Visualization reagent: Iodine vapor or a solution of phosphomolybdic acid in ethanol.
-
Sample solution: 1-2 mg of the compound dissolved in 1 mL of chloroform or hexane.
Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and cover with the lid.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]
-
Remove the plate, mark the solvent front with a pencil, and allow the plate to dry completely.[6]
-
Visualize the spots by placing the dried plate in a chamber containing iodine crystals or by spraying with the phosphomolybdic acid solution and gently heating.
-
Calculate the Retention Factor (Rf) value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). A single spot indicates a high degree of purity.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Rationale: ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for confirmation of the structure.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Sample: 5-10 mg of purified 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.
Procedure:
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[7]
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts by comparing them to the predicted values and known data for similar compounds.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.
Caption: Workflow for the synthesis and characterization of 1-Linoleoyl-2,3-isopropylidene-rac-glycerol.
Handling, Storage, and Stability
1-Linoleoyl-2,3-isopropylidene-rac-glycerol contains a polyunsaturated linoleoyl chain, which is susceptible to oxidation. Therefore, appropriate handling and storage are critical to maintain its integrity.
-
Storage: The compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[2] It is also described as light and temperature sensitive.[2]
-
Handling: Avoid exposure to air and light for extended periods. Use inert gas to blanket the container after opening. Due to its oily nature, it should be handled with appropriate personal protective equipment.
Conclusion
1-Linoleoyl-2,3-isopropylidene-rac-glycerol is a valuable synthetic building block in lipid science. This guide has provided a detailed overview of its physical properties, spectroscopic and chromatographic characteristics, and recommended protocols for its characterization and handling. While some experimental data is limited, the provided information, including predicted values, offers a strong foundation for researchers working with this compound. Further experimental determination of its physical properties would be a valuable contribution to the field.
References
-
RSC. (2021, April 19). Isopropylideneglycerol. American Chemical Society. [Link]
-
Chemsrc. (2025, August 27). CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol. [Link]
-
PubChem. (n.d.). 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Isopropylideneglycerol. National Center for Biotechnology Information. [Link]
- Privett, O. S., & Blank, M. L. (1961). A new method for the analysis of component mono-, di-, and triglycerides. Journal of the American Oil Chemists' Society, 38(7), 312-316.
- Sari, Y. W., et al. (2021). Synthesis and Characterization of Isopropylidene Glycerol Acetate and Isopropylidene Glycerol Propanoate Compounds. International Journal of Nanoscience and Nanotechnology, 17(2), 109-118.
-
University of Illinois. (n.d.). How to make an NMR sample. [Link]
-
PubChem. (n.d.). 1-Monolinolein. National Center for Biotechnology Information. [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral gas chromatography for the determination of 1,2‐O‐isopropylidene‐sn‐glycerol stereoisomers. Chirality, 16(7), 497-502.
- Serizawa, T., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2766.
- Gil, M., et al. (2019). Lipid Profiling Using 1H NMR Spectroscopy. Methods in Molecular Biology, 2037, 35-47.
-
University of Wisconsin-Stout. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
Lee, J., et al. (2024, February 26). Extraction, derivatisation and GC-MS/MS of d2-glucose and d5-glycerol from human plasma. protocols.io. [Link]
-
Creative Biostructure. (n.d.). Using NMR to Study Lipid Structures in Biological Membranes. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]
-
Protein NMR. (2012, October 31). 1,3-13C- and 2-13C-Glycerol. [Link]
- Pineda-Pineda, E. A., et al. (2023).
- Serizawa, T., et al. (2023). 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions. International Journal of Molecular Sciences, 24(3), 2766.
-
U.S. Food and Drug Administration. (2021, August 3). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry. [Link]
- Li, D., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1199.
- Gounder, D. K., & Tso, V. (2017). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. Journal of Visualized Experiments, (119), e55122.
-
LibreTexts Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
American Chemical Society. (2021, April 19). Isopropylideneglycerol. [Link]
- Mannina, L., et al. (2019). The glycerol carbon region 60–72 ppm of the 13 C spectrum of a standard...
-
Pineda-Pineda, E. A., et al. (2023). Physicochemical Properties of Nanoencapsulated Essential Oils: Optimizing D-Limonene Preservation. MDPI. [Link]
-
PubChem. (n.d.). 1-Stearoyl-2-linoleoyl-3-oleoyl-glycerol. National Center for Biotechnology Information. [Link]
-
GLACONCHEMIE. (n.d.). GLYCASOL® / ISOPROPYLIDENE GLYCEROL. [Link]
-
Gounder, D. K., & Tso, V. (2017, May 1). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. JoVE. [Link]
-
Wikipedia. (n.d.). Solketal. [Link]
-
Hanrahan, M. P., et al. (n.d.). Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Anisotropic Bulk Magnetic Susceptibility Broadening”. The Royal Society of Chemistry. [Link]
- Balonga, M. P., et al. (2019). 13 C NMR spectra of a sample of synthetic glycerol. Part A shows the...
Sources
- 1. CAS#:127592-95-4 | 1-Linoleoyl-2,3-isopropylidene-rac-glycerol | Chemsrc [chemsrc.com]
- 2. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]
- 3. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]
- 4. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements [jove.com]
